(S)-Methyl 2-amino-3-(4'-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride
Description
Key Crystallographic Parameters:
| Parameter | Value for Target Compound | Value for 4′-(Trifluoromethyl)biphenyl |
|---|---|---|
| C–C bond length (inter-ring) | 1.48 Å | 1.47 Å |
| Dihedral angle (phenyl rings) | 44.5° ± 1.2° | 49.98° |
| C–F bond length | 1.34 Å | 1.33 Å |
The trifluoromethyl group exhibits a -I (inductive) effect , shortening the C–C bond connecting the biphenyl system (1.48 Å vs. 1.50 Å in unsubstituted biphenyl). This distortion aligns with density functional theory (DFT) calculations predicting a 12% increase in torsional barrier energy compared to non-fluorinated analogs.
Stereochemical Configuration and Chiral Center Stability
The (S)-configuration at the α-carbon of the propanoate moiety is critical for the compound’s biological activity. Nuclear magnetic resonance (NMR) studies confirm the chiral center’s integrity, with a 98.5% enantiomeric excess (e.e.) maintained under inert storage conditions (-20°C). The stability of this configuration is influenced by:
- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature reduces electron density at the α-carbon, lowering racemization risk by deprotonation.
- Steric Shielding : The biphenyl-4-yl group creates a steric environment that hinders nucleophilic attack at the chiral center.
- Hydrogen Bonding : The ammonium chloride counterion stabilizes the protonated amino group, preventing keto-enol tautomerization.
Racemization studies under basic conditions (pH 10, 25°C) show a 0.8% e.e. loss per hour , significantly lower than non-fluorinated analogs (3.2% loss). This stability is attributed to the trifluoromethyl group’s inductive effect, which raises the energy barrier for enolization by 18.6 kJ/mol compared to methyl-substituted derivatives.
Comparative Molecular Geometry with Analogous Propanoate Derivatives
The molecular geometry of this compound diverges from related propanoates due to the trifluoromethyl-biphenyl system’s steric and electronic properties:
Bond Length and Angle Comparisons:
| Derivative | Cα–N Bond Length | C=O Bond Length | N–Cα–Cβ Angle |
|---|---|---|---|
| Target Compound | 1.46 Å | 1.22 Å | 110.2° |
| 4-Chlorophenyl Analog | 1.48 Å | 1.24 Å | 108.7° |
| 4-Bromophenyl Analog | 1.47 Å | 1.23 Å | 109.1° |
The shorter C=O bond (1.22 Å vs. 1.24 Å in chlorophenyl analogs) reflects enhanced resonance stabilization from the trifluoromethyl group’s electron-withdrawing effect. Molecular dynamics simulations reveal a 15° increase in side-chain flexibility compared to halogenated derivatives, attributable to reduced π-π stacking between the biphenyl rings.
The trifluoromethyl group also induces a 0.3 Å axial shift in the propanoate ester group relative to the biphenyl plane, optimizing van der Waals interactions with adjacent molecules in the crystal lattice. This contrasts with planar geometries observed in nitro- or methoxy-substituted derivatives.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2.ClH/c1-23-16(22)15(21)10-11-2-4-12(5-3-11)13-6-8-14(9-7-13)17(18,19)20;/h2-9,15H,10,21H2,1H3;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJQWRTUPVHRBT-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride typically involves several steps:
Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent such as trifluoromethyl iodide or a trifluoromethyl sulfonium salt.
Amino Acid Derivative Formation: The amino acid derivative is synthesized through a Strecker synthesis or via reductive amination of a suitable precursor.
Esterification: The final step involves the esterification of the amino acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Neuropharmacology
This compound is pivotal in the synthesis of new drugs aimed at treating neurological disorders. Its structural features, particularly the trifluoromethyl group, enhance biological activity and selectivity, making it a valuable candidate for developing neuroactive compounds. Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems, which are crucial for addressing conditions like depression and anxiety .
Case Study: Drug Synthesis
A study highlighted the successful synthesis of novel neuropharmacological agents derived from (S)-Methyl 2-amino-3-(4'-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride. The synthesized compounds demonstrated improved binding affinity to target receptors compared to existing treatments, suggesting potential for further development in clinical settings .
Material Science
High-Performance Polymers
The unique chemical structure of this compound facilitates the creation of advanced materials with tailored properties. It is utilized in developing high-performance polymers that exhibit enhanced thermal stability and mechanical strength. These materials are essential in industries such as aerospace and automotive engineering .
Data Table: Properties of Derived Polymers
| Property | Value |
|---|---|
| Thermal Stability | > 300 °C |
| Mechanical Strength | 80 MPa |
| Chemical Resistance | Excellent |
Agricultural Chemistry
Agrochemical Formulation
In agricultural chemistry, this compound is used to formulate agrochemicals that enhance the efficacy of pesticides and herbicides. Its ability to improve absorption and stability under various environmental conditions makes it a key ingredient in modern agricultural practices .
Case Study: Pesticide Efficacy
Research demonstrated that formulations containing this compound resulted in a significant increase in pest control efficacy compared to traditional formulations. Field trials showed a reduction in pesticide application rates while maintaining effective pest management .
Biochemical Research
Enzyme Interaction Studies
Researchers employ this compound to investigate enzyme interactions and metabolic pathways. Its application in biochemical assays has led to insights into enzyme kinetics and mechanisms, providing foundational knowledge that can drive innovations in drug design and therapeutic interventions .
Data Table: Enzyme Interaction Studies
| Enzyme | Interaction Type | Observed Effect |
|---|---|---|
| Cytochrome P450 | Inhibition | 50% reduction in activity |
| Esterase | Activation | 30% increase in activity |
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Features :
- Chirality : The (S)-configuration at the α-carbon ensures stereoselective interactions in biological systems.
- Trifluoromethyl Biphenyl : Enhances lipophilicity and metabolic stability due to the electron-withdrawing -CF₃ group.
- Ester Group : Improves cell permeability compared to carboxylic acid analogs.
Comparison with Similar Compounds
The structural and functional uniqueness of (S)-methyl 2-amino-3-(4'-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride is highlighted through comparisons with analogs (Table 1). Data from CAS records and synthetic intermediates reveal critical distinctions in pharmacophores and physicochemical properties .
Structural and Functional Comparisons
| Compound Name (CAS No.) | Key Structural Differences | Physicochemical Properties | Biological Relevance |
|---|---|---|---|
| Target Compound (1236862-40-0) | Biphenyl-CF₃, methyl ester, (S)-configuration | LogP: 3.8; Water solubility: Low | Enhanced target binding, metabolic stability |
| (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (741217-33-4) | Butanoic acid, 4-fluorophenyl, (R)-configuration | LogP: 1.2; Water solubility: High | Lower membrane permeability, shorter half-life |
| trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid HCl (1049978-59-7) | Pyrrolidine ring, -CF₃ at ortho position, carboxylic acid | LogP: 2.5; pKa: 3.1 (carboxylic acid) | Improved solubility but reduced target affinity |
| Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl (64282-12-8) | 4-fluorophenyl (no biphenyl), methyl ester | LogP: 2.1; Stability: Moderate | Moderate potency, limited CNS penetration |
| trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl (1392211-27-6) | Methoxy group, pyrrolidine ring | LogP: 2.3; pKa: 4.0 (amine) | Electron-donating group reduces metabolic resistance |
Key Findings
Biphenyl vs. Monophenyl Systems: The biphenyl-CF₃ group in the target compound increases π-π stacking interactions with hydrophobic enzyme pockets compared to monophenyl analogs like methyl 2-amino-3-(4-fluorophenyl)propanoate HCl .
Trifluoromethyl Positioning : The para-CF₃ substitution in the target compound confers greater metabolic stability than ortho-CF₃ analogs (e.g., CAS 1049978-59-7), which exhibit faster hepatic clearance .
Ester vs. Carboxylic Acid : The methyl ester group enhances bioavailability relative to carboxylic acid derivatives (e.g., 741217-33-4), though hydrolysis in vivo may limit its utility in prolonged therapies .
Chirality Impact : The (S)-configuration improves binding affinity by 3-fold compared to racemic mixtures, as demonstrated in enzyme inhibition assays .
Availability and Industrial Relevance
The compound is listed as discontinued by CymitQuimica, suggesting challenges in large-scale synthesis or niche applicability . In contrast, analogs like methyl 2-amino-3-(4-fluorophenyl)propanoate HCl remain commercially available, likely due to lower synthetic complexity and broader utility in peptide mimetics .
Biological Activity
(S)-Methyl 2-amino-3-(4'-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride (CAS No. 191426-23-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
1. Antioxidant Activity
Recent studies have highlighted the importance of antioxidant properties in compounds similar to this compound. For instance, compounds with similar structures have demonstrated significant radical scavenging abilities, as evidenced by their IC values against DPPH radicals:
| Compound | IC (μM) |
|---|---|
| Trolox | 33 |
| Compound A | 34 |
| Compound B | 147 |
These results indicate that structural modifications can lead to enhanced antioxidant capabilities, which are crucial for mitigating oxidative stress in various diseases .
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory effects can be inferred from studies on related derivatives that exhibit inhibition of lipoxygenase enzymes, which are key players in inflammatory pathways. For example, derivatives of flufenamic acid have shown a 2–2.5-fold improvement in anti-inflammatory activity compared to their parent compounds .
Case Study 1: In Vivo Evaluation
In a hyperlipidemia model, certain derivatives of biphenyl compounds demonstrated a 73% reduction in total cholesterol levels and a 76% reduction in triglyceride levels after administration. This suggests that this compound may have similar therapeutic potential in lipid metabolism disorders .
Case Study 2: Molecular Docking Studies
Molecular docking simulations conducted on related compounds indicated that modifications to the biphenyl moiety significantly enhance binding affinities to lipoxygenase enzymes. The binding modes revealed by these simulations provide insights into how structural variations can optimize biological activity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying (S)-Methyl 2-amino-3-(4'-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride?
- Methodology :
- Chiral synthesis : Use enantioselective catalytic methods (e.g., asymmetric hydrogenation or enzymatic resolution) to ensure the (S)-configuration. Recrystallization in polar aprotic solvents (e.g., methanol/water mixtures) improves purity .
- Purification : Employ reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to separate enantiomers and remove impurities .
Q. How should researchers characterize the compound’s structural and chiral purity?
- Analytical techniques :
- NMR spectroscopy : Analyze , , and NMR to confirm the biphenyl backbone and trifluoromethyl group .
- Chiral HPLC : Use a Chiralpak® IA or IB column with hexane/isopropanol (90:10) to verify enantiomeric excess (>99% for pharmaceutical-grade purity) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for : 383.09 g/mol) .
Q. What strategies enhance the solubility of this compound for in vitro assays?
- Approaches :
- Solvent selection : Pre-warm dimethyl sulfoxide (DMSO) to 37°C and sonicate for 10–15 minutes to dissolve hydrophobic aromatic groups .
- Co-solvents : Use cyclodextrins or polyethylene glycol (PEG) to stabilize the compound in aqueous buffers .
Q. What are the critical storage and handling protocols?
- Guidelines :
- Storage : Store at -80°C in airtight, light-resistant vials for long-term stability (≥6 months). Short-term use (-20°C) requires desiccants to prevent hydrolysis .
- Handling : Use inert atmospheres (argon/nitrogen) during weighing to minimize moisture absorption .
Advanced Research Questions
Q. How to design stability studies under varied pH and temperature conditions?
- Experimental design :
- Accelerated degradation : Incubate solutions at 40°C/75% RH for 4 weeks. Monitor degradation products via UPLC-MS.
- pH stability : Prepare buffers (pH 1–9) and analyze samples at 0, 1, 2, and 4 weeks. Identify hydrolyzed products (e.g., free amino acid or trifluoromethyl-biphenyl derivatives) .
- Data interpretation : Use Arrhenius plots to predict shelf-life at 25°C.
Q. What advanced techniques resolve contradictions in impurity profiling?
- Case example : If HPLC/MS detects an unknown peak at 254 nm:
- Tandem MS/MS : Fragment ions at m/z 250 (loss of ) and 198 (trifluoromethyl-biphenyl cleavage) confirm structural analogs or oxidation byproducts .
- NMR-guided isolation : Compare chemical shifts to differentiate regioisomers .
Q. How to optimize chiral purity for pharmacological studies?
- Chiral resolution :
- Dynamic kinetic resolution : Use palladium catalysts with chiral ligands (e.g., BINAP) for in situ racemization correction .
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis (e.g., anomalous dispersion of fluorine atoms) .
Q. What strategies identify metabolites in preclinical models?
- Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
